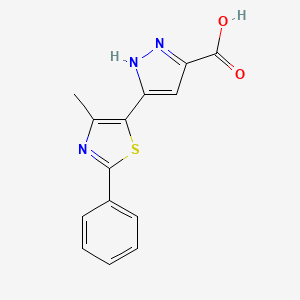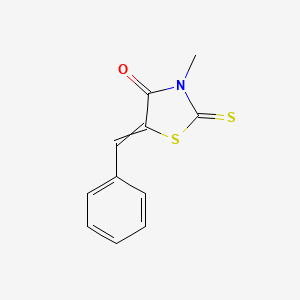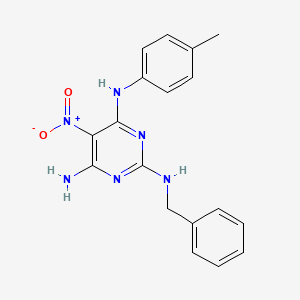![molecular formula C9H10NNa2O6P B12496597 Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate](/img/structure/B12496597.png)
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate is a compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate typically involves the reaction of L-tyrosine with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, phosphine oxides, and substituted amino compounds. These products have diverse applications in medicinal chemistry and industrial processes .
Applications De Recherche Scientifique
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other phosphonate compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: It has potential therapeutic applications, particularly in the treatment of bone diseases due to its ability to bind to hydroxyapatite.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes involved in phosphorus metabolism, thereby affecting biochemical pathways. It also has a high affinity for hydroxyapatite, making it useful in bone-related applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphonates such as:
- Disodium 2-amino-3-[4-(hydroxyphosphinato)phenyl]propanoate
- Disodium 2-amino-3-[4-(phosphonooxy)phenyl]propanoate
Uniqueness
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to bind to hydroxyapatite and inhibit enzymes involved in phosphorus metabolism sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C9H10NNa2O6P |
|---|---|
Poids moléculaire |
305.13 g/mol |
Nom IUPAC |
disodium;2-amino-3-[4-[hydroxy(oxido)phosphoryl]oxyphenyl]propanoate |
InChI |
InChI=1S/C9H12NO6P.2Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;;/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
Clé InChI |
DDNCBOICFISMSZ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)[O-])N)OP(=O)(O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B12496514.png)
![Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate](/img/structure/B12496519.png)
![Methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12496525.png)
![(2E)-3-[(3-Ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12496532.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12496541.png)


![Methyl 5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496577.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12496589.png)

![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496600.png)

![(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B12496611.png)
